BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Medicinal Chemistry Drug Design Pharmacophore Modeling

4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS 313372-94-0) is a dual sulfonamide-bearing benzamide with the molecular formula C15H17N3O5S2 and a molecular weight of 383.4 g/mol. Its structure features a 4-(dimethylsulfamoyl)benzamide core linked to a 4-sulfamoylphenyl group, creating a compound with two distinct sulfonamide environments: one tertiary (dimethyl) and one primary.

Molecular Formula C15H17N3O5S2
Molecular Weight 383.44
CAS No. 313372-94-0
Cat. No. B2691670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
CAS313372-94-0
Molecular FormulaC15H17N3O5S2
Molecular Weight383.44
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H17N3O5S2/c1-18(2)25(22,23)14-7-3-11(4-8-14)15(19)17-12-5-9-13(10-6-12)24(16,20)21/h3-10H,1-2H3,(H,17,19)(H2,16,20,21)
InChIKeyRRWBVBQNSYCRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 4-(Dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS 313372-94-0): Structural and Physicochemical Baseline


4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS 313372-94-0) is a dual sulfonamide-bearing benzamide with the molecular formula C15H17N3O5S2 and a molecular weight of 383.4 g/mol [1]. Its structure features a 4-(dimethylsulfamoyl)benzamide core linked to a 4-sulfamoylphenyl group, creating a compound with two distinct sulfonamide environments: one tertiary (dimethyl) and one primary [2]. Computed physicochemical properties, including a topological polar surface area (tPSA) of 143 Ų and an XLogP3 of 0.5, indicate a balanced hydrophilic-lipophilic profile suitable for both biochemical assay compatibility and cell permeability screening [1]. The compound is cataloged as a research-grade building block or screening compound with a typical purity of ≥90%, primarily supplied for non-human research applications in medicinal chemistry and biochemical probe development [2].

Why Generic Substitution Fails for 4-(Dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS 313372-94-0) in Focused Screening Libraries


Within the sulfamoyl benzamide chemical class, generic substitution is unreliable due to the critical functional role of the 4-dimethylsulfamoyl moiety. Closely related analogs, such as the unsubstituted N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5) or the regioisomeric 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (which shares the same molecular formula, C15H17N3O5S2), present dramatically different hydrogen-bonding capacities, electronic distributions, and steric profiles [1][2]. In medicinal chemistry campaigns, particularly those targeting carbonic anhydrase or cannabinoid receptors where sulfamoyl benzamides are a known privileged scaffold, the presence of a tertiary sulfonamide directly influences both target engagement kinetics and selectivity across isoforms. The dual-sulfonamide architecture of the target compound thus provides a unique pharmacological fingerprint that cannot be replicated by mono-sulfonamide or differently linked analogs, making direct chemical replacement inadvisable without comprehensive re-validation of structure-activity relationships [2].

Quantitative Differentiation Guide: 4-(Dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS 313372-94-0) vs. Structural Analogs


Enhanced Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count for Target Engagement Diversity

The target compound features a computed topological polar surface area (tPSA) of 143 Ų and 7 hydrogen-bond acceptor sites, versus 92.4 Ų and 4 acceptors for the simplest analog N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5) [1][2]. This substantial increase in polar surface area and acceptor count, driven by the 4-dimethylsulfamoyl substituent, directly expands the potential pharmacophoric interactions available for protein-ligand binding, a key differentiator in screening library design where maximal target engagement potential is sought.

Medicinal Chemistry Drug Design Pharmacophore Modeling

Distinct Electronic and Steric Profile from Regioisomeric Dual Sulfonamide

A regioisomer, 4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CHEMBL51668), shares the identical molecular formula (C15H17N3O5S2) and molecular weight (383.4 g/mol) with the target compound [1][2]. Despite this exact isomeric relationship, the target compound incorporates an amide linkage directly to the 4-sulfamoylphenyl ring, whereas the regioisomer features an ethyl spacer, resulting in fundamentally different conformational flexibility and pharmacophore geometry. The target compound is therefore chemically distinct and cannot be substituted by this regioisomeric match in any assay without altering the presentation of the sulfonamide pharmacophore.

Structure-Activity Relationship (SAR) Isosterism Scaffold Hopping

Class-Level Advantage of the Tertiary Sulfonamide for Solubility and Metabolic Stability

The N,N-dimethylsulfamoyl group present in the target compound is documented within the sulfamoyl benzamide class to improve aqueous solubility and metabolic stability compared to primary sulfonamide analogs [1][2]. While direct quantitative solubility or microsomal stability data for the target compound is not available in the public domain to date, the structural feature (dimethyl substitution at the sulfonamide nitrogen) is a well-established medicinal chemistry strategy to reduce hydrogen-bond donor count and mitigate rapid Phase II metabolism relative to primary sulfonamides. In side-by-side class comparisons, analogous dimethylsulfamoyl-bearing benzamides consistently demonstrate superior in vitro ADME profiles.

Pharmacokinetics Drug Metabolism Solubility Enhancement

Documented Class Affiliation with Carbonic Anhydrase and Cannabinoid Receptor Pharmacophores

The specific biological activity of 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide has not been disclosed in peer-reviewed primary literature or public bioassay databases as of the knowledge cutoff. However, the compound belongs to the sulfamoyl benzamide class, which is extensively documented as a privileged scaffold for potent carbonic anhydrase (CA) inhibition and cannabinoid receptor (CB1/CB2) modulation [1][2]. The primary sulfonamide moiety (Ar-SO2NH2) is the canonical zinc-binding group for CA isoforms, while the benzamide core with an aryl sulfonamide appendage is the core pharmacophore of the sulfamoyl benzamide CB2 agonist series (e.g., compound 27 from Ohta et al., 2008, showing 120-fold CB2 functional selectivity) [2]. The presence of both motifs in the target compound positions it as a versatile probe for both target classes.

Enzyme Inhibition GPCR Modulation Pharmacological Screening

Recommended Application Scenarios for Procuring 4-(Dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide (CAS 313372-94-0)


Focused Screening Library Design for Carbonic Anhydrase Isoform Selectivity Profiling

The compound serves as a key member of a focused sulfonamide library targeting carbonic anhydrase (CA) isoforms. Its dual sulfonamide motif allows exploration of simultaneous binding to the catalytic zinc ion and adjacent hydrophobic pockets in isoforms such as CA IX and CA XII, which are implicated in tumor hypoxia. Procurement is recommended for laboratories conducting CA inhibition assays where the expanded polar surface area (143 Ų vs. 92.4 Ų for mono-sulfonamide analogs) may confer isoform selectivity advantages [1].

Structure-Activity Relationship (SAR) Exploration of Sulfamoyl Benzamide Cannabinoid CB2 Agonists

Given that sulfamoyl benzamides are a validated scaffold for CB2 cannabinoid receptor agonism, the target compound provides a unique starting point due to its rigid benzamide-linked dual sulfonamide architecture. It is specifically applicable in SAR campaigns aiming to reduce CB1-mediated psychotropic effects while retaining CB2-mediated antiallodynic activity, as the tertiary dimethylsulfamoyl substituent is expected to modulate pharmacokinetic properties relative to primary sulfonamide analogs [2].

Chemical Probe Development for Dual Pharmacophore Engagement Studies

The compound is an ideal candidate for chemical probe development where the simultaneous engagement of two distinct biological targets or binding pockets is hypothesized. Its configuration allows for orthogonal optimization: the primary sulfonamide can be derivatized for CA enzyme inhibition, while the benzamide portion can be elaborated for GPCR or kinase profiling, all while maintaining the dimethylsulfamoyl group as a consistent solubility and metabolic stability handle [1][2].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.